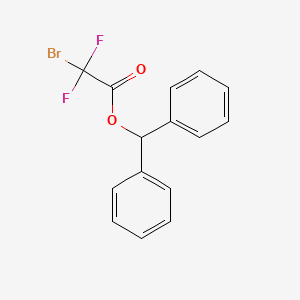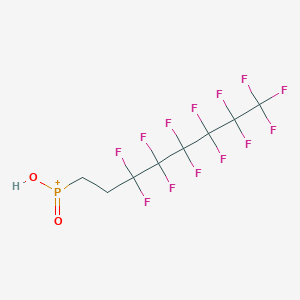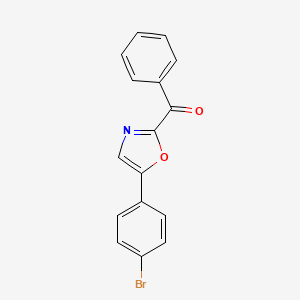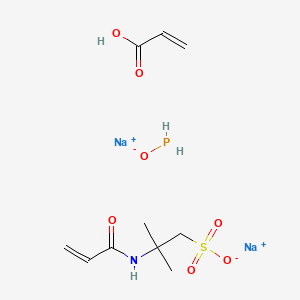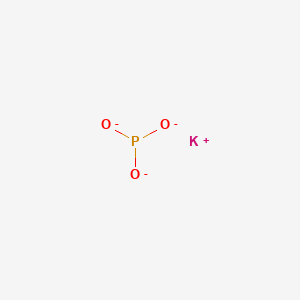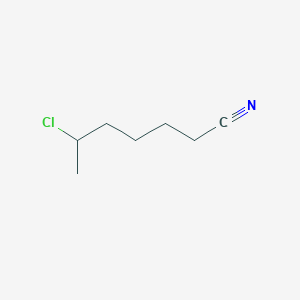
6-Chloroheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroheptanenitrile is an organic compound with the molecular formula Cl(CH₂)₆CN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a seven-carbon chain with a chlorine atom on the sixth carbon
準備方法
Synthetic Routes and Reaction Conditions: 6-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 6-chloroheptane with sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol under reflux conditions. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile.
From Amides: Another method involves the dehydration of 6-chloroheptanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The dehydration process removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: 6-Chloroheptanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia, amines, or alkoxides. For example, the reaction with ammonia can produce 6-aminoheptanenitrile.
Dehydrochlorination: Heating this compound with a base can lead to the elimination of hydrogen chloride (HCl), forming an unsaturated nitrile.
Cyclization: Under certain conditions, this compound can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, methylamine, and triethylamine are commonly used nucleophiles.
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for dehydrochlorination reactions.
Solvents: Ethanol and other polar solvents are often used to facilitate reactions.
Major Products:
Substitution Products: 6-Aminoheptanenitrile, 6-methylaminoheptanenitrile.
Cyclization Products: Cyclic compounds such as piperidones.
科学的研究の応用
6-Chloroheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-chloroheptanenitrile involves its reactivity with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of products.
類似化合物との比較
5-Chlorovaleronitrile: Similar in structure but with a five-carbon chain.
7-Chlorooctanenitrile: Similar in structure but with an eight-carbon chain.
6-Bromoheptanenitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloroheptanenitrile is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications.
特性
CAS番号 |
88725-94-4 |
|---|---|
分子式 |
C7H12ClN |
分子量 |
145.63 g/mol |
IUPAC名 |
6-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-7(8)5-3-2-4-6-9/h7H,2-5H2,1H3 |
InChIキー |
OAXMZFNBYBYTSF-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



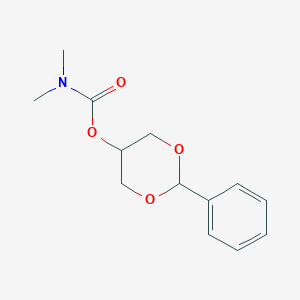


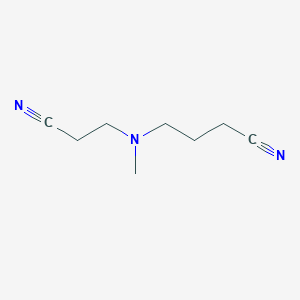
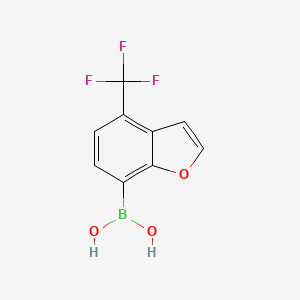
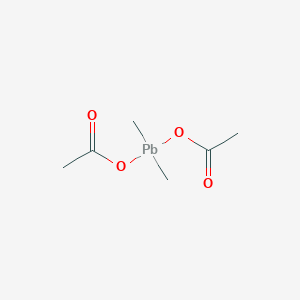
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
